Boiling Point and Volatility Ranking Among Allyl and 2-Methylbutyrate Esters
Allyl 2-methylbutyrate (164.6 °C at 760 mmHg, computed) occupies a distinct intermediate-volatility position within its comparator set. Its boiling point is approximately 10 °C higher than allyl butyrate (154–155 °C) , approximately 31 °C higher than allyl isobutyrate (134.0 °C) , approximately 32 °C higher than ethyl 2-methylbutyrate (132–133 °C) , approximately 6 °C lower than 2-methylallyl butyrate (170.4 °C) , and approximately 22 °C lower than 2-methylallyl 2-methylbutyrate (186.8 °C) . This mid-range boiling point predicts an evaporation rate that is slower than the smaller-molecule saturate-terminal esters but faster than the bulkier methylallyl-substituted analogs.
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 164.6 °C (computed) |
| Comparator Or Baseline | Allyl butyrate: 154–155 °C; Allyl isobutyrate: 134.0 °C; Ethyl 2-methylbutyrate: 132–133 °C; 2-Methylallyl butyrate: 170.4 °C; 2-Methylallyl 2-methylbutyrate: 186.8 °C |
| Quantified Difference | Δ = +10.6 °C (vs. allyl butyrate); +30.6 °C (vs. allyl isobutyrate); +31.6 °C (vs. ethyl 2-methylbutyrate); −5.8 °C (vs. 2-methylallyl butyrate); −22.2 °C (vs. 2-methylallyl 2-methylbutyrate) |
| Conditions | All values reported at 760 mmHg; computed values from chem960.com / chemspider.com / lookchem.com |
Why This Matters
Volatility directly governs headspace concentration in flavor applications and evaporation rate in synthetic processes; selecting the wrong ester can shift flavor top-note intensity or require re-optimization of reaction temperature profiles.
